[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e
Description
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is a complex organic compound that features both sulfonyl and indole functional groups
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYWFAIPIEYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-3-ethoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The resulting product undergoes sulfonylation with a sulfonyl chloride to introduce the sulfonyl group.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from 2-methylindole, which is then methoxylated.
Coupling Reaction: The final step involves coupling the sulfonylated benzene derivative with the indole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-3-methoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methylindol-3-yl)ethyl]amine
Uniqueness
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and indole groups allows for versatile applications in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
